Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride
Overview
Description
Octahydro-2H-pyrano[3,2-c]pyridine is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 g/mol . The compound is also known by other synonyms such as 3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine .
Synthesis Analysis
The synthesis of Octahydro-2H-pyrano[3,2-c]pyridine involves several key steps. One method involves the cleavage of a terminal 1,2-diol and acid-catalyzed epoxide opening cyclization . Another method involves the application of metallated enamine chemistry to 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine .
Molecular Structure Analysis
The InChI code for Octahydro-2H-pyrano[3,2-c]pyridine is 1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2
. The compound has a topological polar surface area of 21.3 Ų . It has no rotatable bonds .
Physical And Chemical Properties Analysis
Octahydro-2H-pyrano[3,2-c]pyridine has a molecular weight of 141.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a complexity of 116 .
Scientific Research Applications
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Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones
- Application : This research focuses on the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These compounds are structural motifs occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .
- Method : The synthesis involves a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .
- Results : The reactions yield moderate-to-high yields of the desired products .
-
Synthesis, Antinociceptive Activity and Opioid Receptor Profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols
- Application : This research focuses on the synthesis of a series of novel trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and their antinociceptive activity and opioid receptor profiles .
- Method : The synthesis involves the construction of the pyrano[2,3-c]pyridines via annulation of the pyran ring onto the arylpiperidin-3-ones .
- Results : The antinociceptive activity and opioid receptor profile of these compounds have been determined and structure-activity relationships are discussed .
- Efficient Synthesis of Pyrano[3,2-c]pyridines via a Green and Catalyst-Free Method
- Application : This research focuses on the efficient synthesis of pyrano[3,2-c]pyridines via a green and catalyst-free method at ambient temperature . Pyrano[3,2-c]pyridine derivatives are important heterocyclic compounds with a broad range of biological, medicinal, and pharmacological properties .
- Method : The synthesis involves the precipitation of twelve medicinally important pyrano[3,2-c]pyridine derivatives from ethanol solutions of malononitrile and (E)-3,5-bis(benzylidene)-4-piperidones at ambient temperature .
- Results : The reactions yield high yields of the desired products with almost no work-up .
-
Efficient Synthesis of Pyrano[2,3-b]pyridine Derivatives Using Aqueous Ethanol and Potassium Carbonate
- Application : This research focuses on the efficient synthesis of pyrano[2,3-b]pyridine derivatives using aqueous ethanol and potassium carbonate . Pyrano[2,3-b]pyridine derivatives are important heterocyclic compounds with a broad range of biological, medicinal, and pharmacological properties .
- Method : The synthesis involves reacting equimolar amounts of certain compounds in aqueous ethanol (50%) in the presence of potassium carbonate under both solar thermal heating and microwave irradiations .
- Results : The reactions yield high yields of the desired products with almost no work-up .
-
Recent Advances in the Synthesis of 2H-Pyrans
- Application : This review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access to 2HPs .
- Method : The synthesis involves various methods reported in recent literature to access to 2HPs .
- Results : The review provides a comprehensive overview of the recent advances in the synthesis of 2H-pyrans .
Safety And Hazards
properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-6-9-4-3-8(7)10-5-1;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGNZUIIRCLMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2OC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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